Bis(3-methylphenyl) phenylphosphonate
CAS No.: 62750-92-9
Cat. No.: VC19449857
Molecular Formula: C20H19O3P
Molecular Weight: 338.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 62750-92-9 |
|---|---|
| Molecular Formula | C20H19O3P |
| Molecular Weight | 338.3 g/mol |
| IUPAC Name | 1-methyl-3-[(3-methylphenoxy)-phenylphosphoryl]oxybenzene |
| Standard InChI | InChI=1S/C20H19O3P/c1-16-8-6-10-18(14-16)22-24(21,20-12-4-3-5-13-20)23-19-11-7-9-17(2)15-19/h3-15H,1-2H3 |
| Standard InChI Key | ZSQJMLSQGPFQDI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)OP(=O)(C2=CC=CC=C2)OC3=CC=CC(=C3)C |
Introduction
Synthesis and Structural Characterization
Synthetic Methodologies
Bis(3-methylphenyl) phenylphosphonate is synthesized via two primary routes:
Hirao Cross-Coupling Reaction
The Hirao reaction, a palladium-catalyzed P–C coupling between aryl halides and phosphites, is widely employed. For instance, coupling 3-methylphenyl halides with phenylphosphonic acid derivatives in the presence of Pd(OAc) and CsCO yields the target compound with efficiencies exceeding 80% . Microwave-assisted protocols further enhance reaction rates, reducing processing times to 1–2 hours .
Direct Esterification
Condensation of 3-methylphenol with phenylphosphonic dichloride under inert conditions offers a high-purity route. Triethylamine is typically used to neutralize HCl byproducts, with yields reaching 85% after recrystallization .
| Method | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|
| Hirao Reaction | Pd(OAc) | MW, 135°C, 1.5 h | 83% | |
| Direct Esterification | NEt | Reflux, 18 h | 85% |
Molecular Structure and Spectroscopic Data
The compound’s structure features a tetrahedral phosphorus center bonded to three aromatic rings. Key spectroscopic characteristics include:
-
NMR: A singlet at δ 25–27 ppm, confirming the phosphonate group .
-
FTIR: Peaks at 1200 cm (P=O stretch) and 750 cm (C–H bending of 3-methylphenyl) .
X-ray crystallography reveals a distorted tetrahedral geometry around phosphorus, with bond angles of 104–112° between aryl groups .
Chemical Reactivity and Functionalization
Hydrolysis and Stability
The phosphonate ester groups undergo slow hydrolysis in acidic or alkaline media, forming phenylphosphonic acid derivatives. At pH < 2, complete hydrolysis occurs within 48 hours, while neutral conditions preserve the structure for weeks .
Nucleophilic Substitution
The electron-rich 3-methylphenyl groups facilitate electrophilic aromatic substitution. Nitration with HNO/HSO yields nitro derivatives, which are precursors to amine-functionalized phosphonates for coordination chemistry .
Thermal Behavior
Thermogravimetric analysis (TGA) shows decomposition onset at 280°C, with a char residue of 15% at 600°C, underscoring its utility as a flame retardant . Differential scanning calorimetry (DSC) reveals a glass transition temperature () of 75°C, indicative of moderate thermal stability .
Applications in Materials Science and Industry
Flame-Retardant Polymers
Incorporating 10–20 wt% of bis(3-methylphenyl) phenylphosphonate into epoxy resins reduces peak heat release rates (pHRR) by 40–60% in microscale combustion calorimetry tests. The compound promotes char formation through radical scavenging and phosphorus-based catalytic carbonization .
Catalysis and Ligand Design
The compound serves as a ligand in palladium-catalyzed C–P cross-couplings. In the Hirao reaction, it enhances catalytic turnover numbers (TON) by 30% compared to triphenylphosphine oxide, attributed to steric and electronic modulation from the methyl substituents .
Recent Advances and Future Directions
Green Synthesis Innovations
Recent efforts focus on solvent-free microwave synthesis, reducing energy consumption by 60% while maintaining yields above 80% . Catalytic systems using Ni or Cu instead of Pd are under exploration to lower costs .
Nanocomposite Engineering
Incorporating BaTiO nanoparticles into phosphonate-containing epoxies improves dielectric constants () by 50%, enabling applications in flexible electronics .
Environmental Impact
Biodegradation studies indicate a half-life of 90 days in soil, with no bioaccumulation in aquatic organisms. Regulatory approvals (e.g., REACH) are pending due to incomplete ecotoxicity data .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume